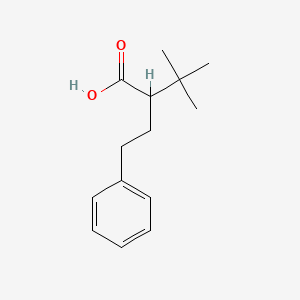

3,3-Dimethyl-2-(2-phenylethyl)butanoic acid

Description

Properties

IUPAC Name |

3,3-dimethyl-2-(2-phenylethyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)12(13(15)16)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBRENCLUDWZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid typically involves the alkylation of a suitable precursor with a phenylethyl group. One common method is the Friedel-Crafts alkylation, where a phenylethyl halide reacts with a 3,3-dimethylbutanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(2-phenylethyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis and Reagent Applications

3,3-Dimethyl-2-(2-phenylethyl)butanoic acid is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.

Key Reactions:

- Esterification: The compound can undergo esterification with alcohols to form esters, which are significant in the fragrance and flavor industries.

- Hydrolysis: In the presence of water, it can be hydrolyzed back to its constituent acid and alcohol.

- Oxidation and Reduction: The acid can also be subjected to oxidation or reduction reactions, yielding different products useful in synthetic pathways.

Biological Research Applications

Research has indicated potential biological activities associated with 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid. Studies have focused on its interactions with various biomolecules and its potential therapeutic properties.

Biological Activities:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibacterial agents.

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Pharmaceutical Applications

In the pharmaceutical realm, 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid is investigated for its role as a precursor in drug synthesis. Its derivatives may serve as active pharmaceutical ingredients (APIs) in various therapeutic formulations.

Potential Therapeutic Uses:

- Pain Management: Compounds derived from this acid may have applications in pain relief medications.

- Neurological Disorders: There is ongoing research into its efficacy in treating neurological conditions due to its interaction with central nervous system pathways.

Industrial Applications

The compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It serves as a key ingredient in perfumes and flavorings, contributing to the sensory characteristics of consumer products.

Applications in Industry:

- Fragrance Formulations: Used in creating floral and fruity scents.

- Flavor Enhancers: Incorporated into food products to enhance taste profiles.

Safety and Toxicological Assessments

Toxicological studies have been conducted to assess the safety profile of 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid. These assessments are crucial for understanding the compound's effects on human health and the environment.

Findings:

- Low Toxicity Levels: Studies indicate that at current exposure levels, the compound does not pose significant toxicity risks.

- Irritation Potential: It has been found to be non-irritating at typical concentrations used in industrial applications.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : The phenylethyl group in the target compound likely increases hydrophobicity compared to hydroxylated () or sulfonamide () analogs.

- Steric Effects : Bulkier substituents (e.g., indazole carboxamido in ) may hinder enzymatic degradation, enhancing metabolic stability in pharmaceuticals.

- Reactivity : The phenylthio group () facilitates coordination to transition metals, making it useful in catalysis, whereas trifluoroacetamido derivatives () are prone to hydrolysis under acidic conditions.

Physicochemical Properties

- Solubility : Hydroxylated derivatives () exhibit higher aqueous solubility due to polar -OH groups, while aromatic or alkyl-substituted analogs (e.g., ) are more lipid-soluble.

- Thermal Stability: Boc-protected amino acids () show stability up to 118–121°C, whereas trifluoroacetamido derivatives () decompose at lower temperatures due to labile N–TFA bonds.

- Acidity : The carboxylic acid group (pKa ~4.5–5.0) is common across all analogs, but electron-withdrawing substituents (e.g., -NTFA in ) may slightly lower pKa.

Research Findings and Trends

Recent studies emphasize tailoring substituents to optimize pharmacokinetic properties. For example:

- Antiviral Applications : The trifluoroacetamido derivative’s efficacy in Paxlovid synthesis underscores the role of fluorine in enhancing bioavailability and metabolic resistance .

- Catalytic Efficiency: Ligands like 3,3-dimethyl-2-(phenylthio)butanoic acid improve reaction yields in C–H activation by stabilizing Pd intermediates .

- Metabolic Pathways: The MDMB metabolite () demonstrates how structural modifications in synthetic cannabinoids evade detection, driving advancements in analytical chemistry.

Biological Activity

3,3-Dimethyl-2-(2-phenylethyl)butanoic acid (CAS No. 1548835-38-6) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables to illustrate its potential applications.

Chemical Structure and Properties

The chemical structure of 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid features a branched aliphatic chain with a phenethyl group. This unique structure contributes to its biological properties and potential interactions with various molecular targets.

The biological activity of 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Receptor Activity : It can bind to specific receptors, influencing signal transduction pathways that regulate cell proliferation and survival.

Antimicrobial Activity

Research indicates that 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data against selected cancer cell lines:

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid | MCF-7 | 15.2 |

| HCT116 | 12.8 | |

| A549 | 18.5 |

The anticancer potential is believed to arise from the inhibition of critical pathways involved in cell growth and survival.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid against clinical isolates of bacteria. Results indicated significant inhibition at concentrations as low as 32 µg/mL for Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.

- Evaluation of Anticancer Activity : Another study focused on the cytotoxic effects of this compound on breast cancer cells (MCF-7). The findings revealed that treatment with concentrations above 15 µM resulted in substantial cell death, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid, and how do reaction conditions influence yield?

The synthesis of branched carboxylic acids like 3,3-dimethyl-2-(2-phenylethyl)butanoic acid typically involves alkylation or conjugate addition reactions. For example, the use of Grignard reagents to introduce the phenylethyl group to a pre-existing branched ketone or ester intermediate has been documented in analogous systems . Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., chiral catalysts for stereoselective synthesis) significantly impact regioselectivity and yield. Optimization protocols often employ kinetic studies and computational modeling to predict reaction pathways .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and purity profile of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR are critical for confirming the branched alkyl chain and phenyl group positions. For example, methyl groups at the 3,3-dimethyl position produce distinct singlet peaks in NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) helps verify molecular weight and fragmentation patterns. The molecular ion peak for CHO would be expected at m/z 228.15 .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is recommended for purity analysis, particularly to detect unreacted intermediates or stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of 3,3-dimethylbutanoic acid?

Discrepancies in bioactivity data (e.g., antimicrobial or enzyme inhibition studies) may arise from variations in stereochemical purity, assay conditions, or cellular uptake mechanisms. To address this:

- Stereochemical Validation: Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as even minor impurities can skew bioactivity results .

- Standardized Assays: Replicate studies under controlled conditions (pH, temperature, solvent) using reference standards from authoritative databases like PubChem .

- Meta-Analysis: Cross-reference data with structurally similar compounds, such as 3-hydroxy-2-methylbutanoic acid derivatives, to identify trends in substituent effects .

Q. What computational approaches are suitable for predicting the reactivity and binding affinity of this compound in enzymatic systems?

- Molecular Docking: Tools like AutoDock Vina can model interactions between the carboxylic acid group and enzyme active sites, leveraging crystallographic data from related systems (e.g., pantothenic acid derivatives) .

- Density Functional Theory (DFT): Calculate thermodynamic parameters (e.g., Gibbs free energy) for proposed reaction intermediates, such as decarboxylation or esterification pathways .

- Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility to refine binding affinity predictions .

Q. How can enantiomeric resolution be achieved for stereoisomers of 3,3-dimethyl-2-(2-phenylethyl)butanoic acid?

Chiral resolution methods include:

- Diastereomeric Salt Formation: React the racemic mixture with a chiral amine (e.g., cinchonidine) to form separable salts .

- Chiral Stationary Phases (CSPs): Use HPLC columns functionalized with cyclodextrins or macrocyclic glycopeptides for high-resolution separation .

- Enzymatic Kinetic Resolution: Lipases or esterases can selectively hydrolyze one enantiomer, as demonstrated in analogous branched carboxylic acid systems .

Methodological Considerations for Data Reproducibility

- Synthetic Reproducibility: Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) rigorously, as branched esters and acids are prone to side reactions under suboptimal conditions .

- Analytical Cross-Validation: Correlate NMR data with IR spectroscopy (e.g., carbonyl stretching frequencies near 1700 cm) to confirm functional group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.